Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate
Description
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound characterized by a methoxymethyl substituent at the 4-position and a methyl group at the 1-position of the pyrrole ring. The 2-carboxylate ester group enhances its solubility in organic solvents and modulates its reactivity in synthetic applications. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile electronic and steric properties .
Properties
IUPAC Name |
methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-7(6-12-2)4-8(10)9(11)13-3/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAXNFRUAQTKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate typically involves the reaction of 4-(methoxymethyl)-1-methylpyrrole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced through the reaction of the corresponding bromomethyl derivative with sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate has several applications in scientific research:
Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing the active pyrrole derivative that interacts with molecular targets .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
Key Observations :
- Electronic Effects : The methoxymethyl group (-OCH2CH3) in the target compound offers electron-donating properties, enhancing nucleophilic reactivity at adjacent positions compared to electron-withdrawing groups like formyl (-CHO) or acetyl (-COCH3) .
- Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl) reduce reaction rates in coupling reactions, whereas smaller groups (e.g., methoxymethyl) allow higher flexibility in synthesis .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit higher volatility and lower boiling points than ethyl esters, influencing purification methods (e.g., column chromatography vs. distillation) .
- Solubility: Ethyl esters (e.g., Ethyl 4-formyl-1H-pyrrole-2-carboxylate) demonstrate better solubility in non-polar solvents, whereas methyl esters are more compatible with polar aprotic solvents like THF or DCM .
Reaction Conditions
- Acetylation/Protection : The target compound’s methoxymethyl group can be introduced via alkoxymethylation under mild acidic conditions (e.g., acetyl chloride at 0°C), similar to methods used for tert-butoxycarbonyl protection in compound 8 .
- Deprotection : Unlike tert-butoxycarbonyl-protected analogs, the methoxymethyl group requires stronger acids (e.g., HCl in dioxane) for cleavage, limiting its use in acid-sensitive reactions .
Stability and Byproduct Formation
- Hydrolysis Sensitivity : Methyl esters are more prone to hydrolysis under basic conditions compared to ethyl esters, necessitating neutral pH during workup .
- Byproducts : Analogous syntheses (e.g., Methyl 1H-pyrrole-2-carboxylate) often produce regioisomers or over-alkylated byproducts, requiring rigorous purification via silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
